![molecular formula C18H12BrCl2NO3S2 B2486845 N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide CAS No. 251097-58-2](/img/structure/B2486845.png)
N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group, which is a common functional group in biochemistry . It also has a sulfonyl group attached to a 2,6-dichlorobenzyl component .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, bromophenyl group, 2,6-dichlorobenzyl group, sulfonyl group, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group is often involved in substitution reactions, and the carboxamide group can participate in condensation reactions .科学的研究の応用
Photothermal Conversion and Near-Infrared Absorption
The compound exhibits interesting photothermal properties due to its near-infrared (NIR) absorbance. Researchers have investigated its photothermal conversion efficiency, which is crucial for applications in photothermal therapy. Specifically, the compound’s absorption maxima at different DPA (diphenylamine) substitution positions have been studied . These findings suggest that organic radicals like this compound hold promise for future applications in photothermal therapy.
Biological Evaluation and Derivatives
Another avenue of research involves synthesizing derivatives of this compound. For instance, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been characterized and evaluated for biological activity . Investigating the biological effects and potential therapeutic applications of these derivatives could be a valuable research direction.
Polymorphism and Mechanical Properties
The compound’s polymorphs exhibit different mechanical properties. Researchers have studied the intermolecular interactions and crystal packing of three polymorphs, considering their elastic, brittle, and plastic behavior . Understanding these properties can inform material science applications and guide further research.
Intramolecular Charge Transfer (ICT) Interactions
Donor engineering plays a crucial role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules. By incorporating diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, researchers have explored the effects of donor number and substitution position on ICT interactions and photothermal conversion performance . This knowledge can guide the design of similar compounds for specific applications.
Conclusion
Chuan Yan, Jing Fang, Jiangyu Zhu, Weinan Chen, Min Wang, Kai Chi, Xuefeng Lu, Gang Zhou, and Yunqi Liu. “Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion.” Journal of Materials Chemistry C, 2023. Apostol T-V, Chifiriuc MC, Socea L-I, Draghici C, Olaru OT, Nitulescu GM, Visan D-C, Marutescu LG, Pahontu EM, Saramet G, et al. “Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.” Processes, 2022; 10(9):1800. “Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic…” Abstract. CrystEngComm, 2018.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methylsulfonyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO3S2/c19-11-4-6-12(7-5-11)22-18(23)17-16(8-9-26-17)27(24,25)10-13-14(20)2-1-3-15(13)21/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZLWZOPLSQBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


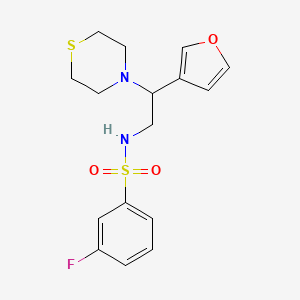
![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)
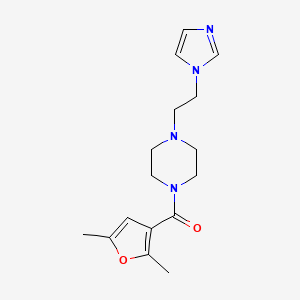
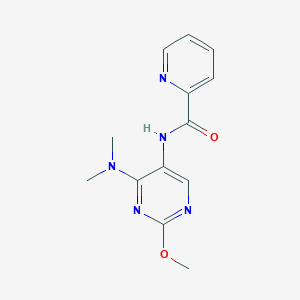
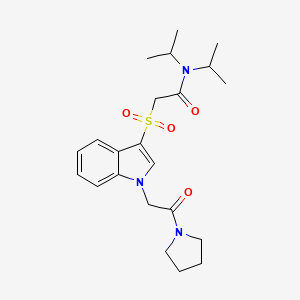
![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)
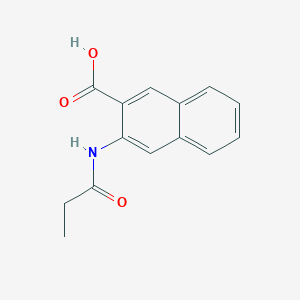
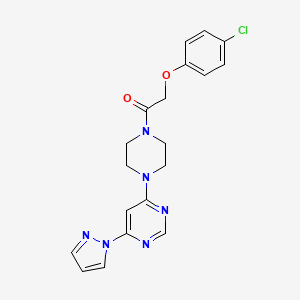
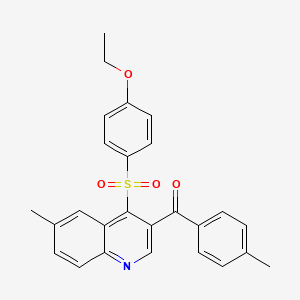
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
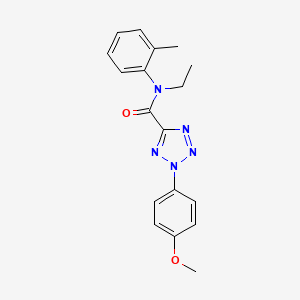
![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)
